

5-Methyl-2-hexanone: A Versatile Standard in Analytical Chemistry

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Compound of Interest		
Compound Name:	5-Methyl-2-hexanone	
Cat. No.:	B1664664	Get Quote

Introduction

5-Methyl-2-hexanone, also known as methyl isoamyl ketone (MIAK), is a colorless liquid with a characteristic fruity odor.[1] Its well-defined physical and chemical properties, including a boiling point of 144-145°C and a molar mass of 114.19 g/mol, make it a suitable candidate for use as a standard in various analytical chemistry applications.[2][3] This document provides detailed application notes and protocols for the use of **5-methyl-2-hexanone** as a standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC), catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties of 5-Methyl-2-hexanone

A comprehensive understanding of the physicochemical properties of **5-methyl-2-hexanone** is crucial for its effective use as an analytical standard.



Property	Value	Reference
CAS Number	110-12-3	[3]
Molecular Formula	C7H14O	[3]
Molecular Weight	114.19 g/mol	[2]
Boiling Point	144-145 °C	[2]
Density	0.814 g/mL at 25 °C	[4]
Solubility in Water	5.4 g/L at 25 °C	[4]
Vapor Pressure	4.5 mmHg at 20 °C	[4]

Application Note I: Analysis of Residual Solvents by GC-FID

Scope and Application

This method outlines the determination of **5-methyl-2-hexanone** in workplace air samples using gas chromatography with a flame ionization detector (GC-FID). This application is relevant for industrial hygiene monitoring to assess worker exposure to this solvent, which is commonly used in industrial coatings and thinners.[5] The principles of this method are adapted from established methodologies for residual solvent analysis, such as those outlined in USP <467>.

Experimental Protocol

Principle

A known volume of air is drawn through a sorbent tube to trap volatile organic compounds, including **5-methyl-2-hexanone**. The trapped analytes are then desorbed using a suitable solvent, and the resulting solution is injected into a GC-FID for separation and quantification.

Reagents and Standards

• **5-Methyl-2-hexanone** (≥99% purity)

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- Carbon disulfide (CS2), analytical grade
- Internal Standard (IS): Toluene (≥99% purity)
- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 5-methyl-2-hexanone and dissolve in 100 mL of CS₂.
- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of toluene and dissolve in 100 mL of CS₂.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with CS₂ to cover the expected concentration range of the samples. Add a constant amount of the internal standard stock solution to each calibration standard.

Sample Collection and Preparation

- Collect workplace air samples using activated charcoal sorbent tubes at a calibrated flow rate.
- After sampling, cap the tubes securely and store them at low temperature until analysis.
- For analysis, break the ends of the sorbent tube and transfer the contents to a 2-mL autosampler vial.
- Add 1.0 mL of CS₂ to the vial, cap it, and agitate for 30 minutes to desorb the analytes.
- Add a fixed amount of the internal standard to the vial.

GC-FID Conditions

- Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 μm film thickness
- Carrier Gas: Helium at a constant flow rate of 2.0 mL/min
- Injector Temperature: 200°C
- Detector Temperature: 250°C



• Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 180°C, and hold for 5 minutes.

• Injection Volume: 1 μL

• Split Ratio: 10:1

Calibration and Quantification

A calibration curve is generated by plotting the ratio of the peak area of **5-methyl-2-hexanone** to the peak area of the internal standard against the concentration of **5-methyl-2-hexanone**. The concentration of **5-methyl-2-hexanone** in the samples is then determined from this calibration curve.

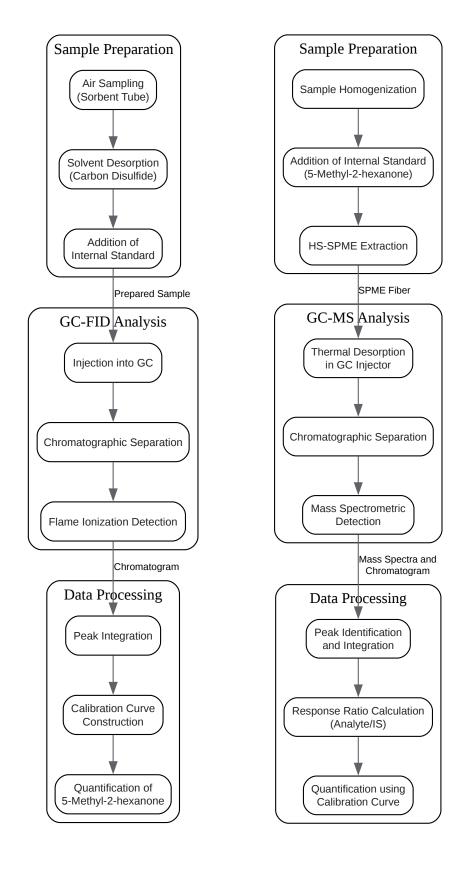
Method Validation Data

The following table summarizes representative performance data for this analytical method.

Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 500 μg/mL
Limit of Detection (LOD)	0.3 μg/mL
Limit of Quantification (LOQ)	1.0 μg/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 5%

Workflow Diagram





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